molecular formula C18H24N6O B1679662 Pexacerfont CAS No. 459856-18-9

Pexacerfont

Katalognummer B1679662
CAS-Nummer: 459856-18-9
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: LBWQSAZEYIZZCE-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pexacerfont is a drug developed by Bristol-Myers Squibb which acts as a CRF1 antagonist . It has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .


Molecular Structure Analysis

Pexacerfont has a molecular formula of C18H24N6O and an average molecular weight of 340.431 . It belongs to the class of organic compounds known as pyrazolylpyridines, which are compounds containing a pyrazolylpyridine skeleton, consisting of a pyrazole linked (not fused) to a pyridine by a bond .


Physical And Chemical Properties Analysis

Pexacerfont is a solid compound . It has a solubility of 50 mg/mL in DMSO when ultrasonicated .

Wissenschaftliche Forschungsanwendungen

CRF1 Receptor Antagonism in Anxiety Disorders

Pexacerfont, as a selective CRF1 (corticotropin-releasing factor receptor 1) antagonist, was investigated for its efficacy in treating generalized anxiety disorder (GAD). However, a multicenter, randomized, double-blind, placebo-controlled trial did not demonstrate efficacy of pexacerfont over placebo in treating GAD. This study also explored genetic associations, finding a significant link between a single nucleotide polymorphism (SNP) of the gene encoding plexin A2 and anxiety phenotype, suggesting a potential area for further research (Coric et al., 2010).

Lack of Effect in Alcohol Dependence

In the context of alcohol dependence, pexacerfont's ability to suppress stress-induced alcohol craving and brain responses was evaluated in a placebo-controlled study. Despite achieving significant central CRH1 receptor occupancy, pexacerfont did not affect alcohol craving, emotional responses, or anxiety, indicating a potential limitation of CRF1 antagonists' efficacy in treating alcohol seeking and dependence (Kwako et al., 2015).

Applications in Withdrawal Symptom Treatment

A study assessed pexacerfont's efficacy in treating withdrawal symptoms among male patients with amphetamine or opioid dependence. The findings suggested that pexacerfont could potentially be beneficial for treating drug withdrawal symptoms, highlighting its role in modulating the CRF1 receptor pathway in substance dependence contexts (Morabbi et al., 2017).

Impact on Stress-Induced Eating

Eigenschaften

IUPAC Name

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWQSAZEYIZZCE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196675
Record name Pexacerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pexacerfont

CAS RN

459856-18-9
Record name Pexacerfont
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459856-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexacerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexacerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexacerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXACERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexacerfont
Reactant of Route 2
Reactant of Route 2
Pexacerfont
Reactant of Route 3
Reactant of Route 3
Pexacerfont
Reactant of Route 4
Pexacerfont
Reactant of Route 5
Reactant of Route 5
Pexacerfont
Reactant of Route 6
Reactant of Route 6
Pexacerfont

Citations

For This Compound
409
Citations
LE Kwako, PA Spagnolo, ML Schwandt… - …, 2015 - nature.com
… received open-label pexacerfont following the same dosing … Pexacerfont treatment had no effect on alcohol craving, emotional responses, or anxiety. There was no effect of pexacerfont …
Number of citations: 150 www.nature.com
DH Epstein, AP Kennedy, M Furnari, M Heilig… - …, 2016 - Springer
… pexacerfont against eating after a laboratory stressor (r effect … Similarly, nightly YFAS ratings were lower with pexacerfont … of pill ingestion, despite pexacerfont’s slow pharmacokinetics. …
Number of citations: 25 link.springer.com
MJ Morabbi, E Razaghi… - International Clinical …, 2018 - ingentaconnect.com
We assessed the efficacy of pexacerfont, a CRF1 antagonist, … 18–55 years, received either pexacerfont or placebo (300, 200, … Our findings favor pexacerfont as a potential treatment for …
Number of citations: 21 www.ingentaconnect.com
MR White, MJ Graziano… - International Journal of …, 2019 - journals.sagepub.com
… pexacerfont has an acceptable safety profile to support further clinical testing. … pexacerfont are described in 2 published reports 42,43 and are briefly summarized as follows. Pexacerfont …
Number of citations: 4 journals.sagepub.com
V Coric, HH Feldman, DA Oren, A Shekhar… - Depression and …, 2010 - Wiley Online Library
… pexacerfont treatment in Phase 1 and 2 trials before the start of this study. Pexacerfont was … In humans, the half-life of pexacerfont is approximately 4 weeks. Pharmacokinetic modeling …
Number of citations: 190 onlinelibrary.wiley.com
MR Lee, D Rio, L Kwako, DT George, M Heilig… - …, 2023 - nature.com
… We examined whether there was an effect of pexacerfont on … , pexacerfont, dampens CRF-induced upregulation in the extended amygdala in AUD, we investigated whether pexacerfont …
Number of citations: 2 www.nature.com
K Augustine-Rauch, JJ Liaw, M Graziano - Toxicology and Applied …, 2021 - Elsevier
… At this dose, fetuses of pexacerfont-treated dams presented findings associated with … period of pexacerfont). T4 supplementation produced a near euthyroid state in pexacerfont-treated …
Number of citations: 3 www.sciencedirect.com
S Sweetser, M Camilleri… - American Journal …, 2009 - journals.physiology.org
… Preclinical studies showed that pexacerfont reduces colonic motility (measured as fecal pellet output with plasma concentrations of pexacerfont of ∼500 nM at the lowest effective dose) …
Number of citations: 134 journals.physiology.org
SJL Nord, DD Burton, L Castenada, R Croop, G Tong… - 2009 - journals.physiology.org
… Preclinical studies showed that pexacerfont reduces colonic motility (measured as fecal pellet output with plasma concentrations of pexacerfont of approximately 500 nM at the lowest …
Number of citations: 0 journals.physiology.org
EP Zorrilla, M Heilig, H de Wit, Y Shaham - Drug and alcohol dependence, 2013 - Elsevier
… We also update the clinical trial status of CRF 1 receptor antagonists, including pexacerfont (… CONCLUSIONS: Ongoing clinical trials with pexacerfont and verucerfont in moderately to …
Number of citations: 114 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.